molecular formula C17H14N4O2S B10805735 N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide

N-(3-Cyanophenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide

Cat. No.: B10805735
M. Wt: 338.4 g/mol
InChI Key: PYESIJQNFOYDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of WAY-348144 involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve:

Chemical Reactions Analysis

WAY-348144 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Mechanism of Action

WAY-348144 exerts its effects by inhibiting the activity of Casein kinase 1 delta. This enzyme is involved in various cellular processes, including the regulation of circadian rhythms and neurodegenerative pathways. By inhibiting this enzyme, WAY-348144 can modulate these processes, potentially leading to therapeutic effects in diseases like Alzheimer’s .

Comparison with Similar Compounds

WAY-348144 is unique in its specific inhibition of Casein kinase 1 delta. Similar compounds include:

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide

InChI

InChI=1S/C17H14N4O2S/c1-10-11(2)24-17-15(10)16(19-9-20-17)23-8-14(22)21-13-5-3-4-12(6-13)7-18/h3-6,9H,8H2,1-2H3,(H,21,22)

InChI Key

PYESIJQNFOYDTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OCC(=O)NC3=CC=CC(=C3)C#N)C

Origin of Product

United States

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